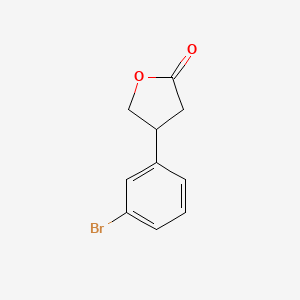

4-(3-Bromophenyl)oxolan-2-one

Description

Properties

Molecular Formula |

C10H9BrO2 |

|---|---|

Molecular Weight |

241.08 g/mol |

IUPAC Name |

4-(3-bromophenyl)oxolan-2-one |

InChI |

InChI=1S/C10H9BrO2/c11-9-3-1-2-7(4-9)8-5-10(12)13-6-8/h1-4,8H,5-6H2 |

InChI Key |

ZYSYCPNKFSEMRO-UHFFFAOYSA-N |

Canonical SMILES |

C1C(COC1=O)C2=CC(=CC=C2)Br |

Origin of Product |

United States |

Preparation Methods

Organocatalytic Michael Addition Approach

One of the most effective and broadly applicable methods for synthesizing substituted oxolan-2-ones involves the organocatalytic Michael addition of 1,3-dicarbonyl compounds to nitroolefins. This strategy has been successfully applied to synthesize related bromophenyl-substituted oxolanones.

- General reaction : Michael addition of 3-acetyldihydrofuran-2(3H)-one (a γ-butyrolactone derivative) to a bromonitrostyrene derivative.

- Example : The synthesis of (S)-3-acetyl-3-[(R)-1-(4-bromophenyl)-2-nitroethyl]oxolan-2-one was achieved by reacting 3-acetyldihydrofuran-2(3H)-one with (E)-1-bromo-4-(2-nitrovinyl)benzene under organocatalytic conditions.

- Catalysts : Typically chiral secondary amines or other organocatalysts that promote enantioselective carbon-carbon bond formation.

- Outcome : Formation of chiral oxolanone with bromophenyl substituent, exhibiting defined stereochemistry at two chiral centers.

- Advantages : High stereoselectivity, mild reaction conditions, and applicability to various substituted nitroolefins.

This method can be adapted for 3-bromophenyl derivatives by using the corresponding (E)-1-bromo-3-(2-nitrovinyl)benzene as the Michael acceptor.

| Step | Reactants | Catalyst/Conditions | Product | Notes |

|---|---|---|---|---|

| 1 | 3-Acetyldihydrofuran-2(3H)-one + (E)-1-bromo-3-(2-nitrovinyl)benzene | Organocatalyst (e.g., chiral secondary amine), solvent (e.g., dichloromethane), room temperature | 4-(3-Bromophenyl) substituted oxolan-2-one derivative with nitro group | Enantioselective Michael addition |

| 2 | Reduction or further functional group manipulation | Reducing agents or hydrolysis | This compound | Nitro group converted or removed to yield target lactone |

Note: The exact reduction/hydrolysis steps depend on the desired final functionality.

Lactonization of Hydroxy Acids

Another classical approach for preparing substituted oxolan-2-ones involves intramolecular lactonization of 4-(3-bromophenyl)butanoic acid derivatives bearing a hydroxy group at the γ-position.

- Synthesis route :

- Start with 3-bromobenzyl bromide or 3-bromophenylacetic acid derivatives.

- Perform nucleophilic substitution or Grignard reaction to introduce a hydroxyalkyl chain.

- Oxidize or functionalize to obtain γ-hydroxy acid.

- Cyclize under acidic or dehydrating conditions to form the lactone ring.

| Step | Reactants | Conditions | Product | Notes |

|---|---|---|---|---|

| 1 | 3-Bromophenylacetic acid + appropriate alkylating agent | Base, solvent | γ-Hydroxy acid intermediate | Hydroxyl group introduced at γ-position |

| 2 | γ-Hydroxy acid | Acidic conditions (e.g., p-TsOH, heat) | This compound | Intramolecular lactonization |

Halogenation of Phenyl-Substituted Oxolanones

Selective bromination of phenyl-substituted oxolan-2-ones at the 3-position of the phenyl ring can also be a route:

- Starting from 4-phenyl-oxolan-2-one, perform electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS) under controlled conditions.

- This method requires careful control to avoid over-bromination or ring bromination.

Analytical Data and Structural Confirmation

Crystallographic Data (Related Compound)

- The crystal structure of related bromophenyl-substituted oxolanones shows an envelope conformation of the oxolanone ring.

- Chiral centers are well-defined, with typical bond lengths and angles consistent with lactone rings.

- Weak intermolecular hydrogen bonding stabilizes crystal packing.

| Parameter | Value |

|---|---|

| Space group | Monoclinic |

| Unit cell dimensions | a = 9.62 Å, b = 6.65 Å, c = 12.05 Å, β = 105.79° |

| Volume | 742.6 ų |

| R-factor | 0.033 (refinement quality) |

Spectroscopic Characterization

- NMR (1H and 13C) : Characteristic signals for oxolanone ring protons and aromatic protons of the bromophenyl group.

- Mass Spectrometry : Molecular ion peak consistent with C10H7BrO2.

- IR Spectroscopy : Strong lactone carbonyl absorption near 1760 cm⁻¹.

Summary Table of Preparation Methods

| Method | Key Steps | Advantages | Limitations |

|---|---|---|---|

| Organocatalytic Michael Addition | Michael addition of 3-acetyldihydrofuran-2(3H)-one to bromonitrostyrene derivatives | High stereoselectivity, mild conditions | Requires access to nitroolefin precursors, catalyst optimization |

| Lactonization of Hydroxy Acids | Synthesis of γ-hydroxy acid followed by acid-catalyzed cyclization | Straightforward, scalable | Multi-step synthesis, requires functional group manipulations |

| Aromatic Bromination | Electrophilic bromination of phenyl-substituted oxolan-2-one | Direct introduction of bromine | Risk of over-bromination, regioselectivity challenges |

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromophenyl)oxolan-2-one can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The oxolan-2-one ring can be oxidized to form corresponding carboxylic acids or reduced to form alcohols.

Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted oxolan-2-one derivatives, while oxidation and reduction reactions can produce carboxylic acids or alcohols, respectively .

Scientific Research Applications

4-(3-Bromophenyl)oxolan-2-one has several scientific research applications, including:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

Material Science: It is used in the development of new materials with specific properties, such as polymers and resins

Mechanism of Action

The mechanism of action of 4-(3-Bromophenyl)oxolan-2-one involves its interaction with various molecular targets. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues of 4-(3-Bromophenyl)oxolan-2-one and their distinguishing features:

Physicochemical Properties

- Hydrophobicity : The bromine atom in this compound increases lipophilicity compared to hydroxy- or methoxy-substituted analogues (e.g., 4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-2-one) . This may reduce water solubility but enhance membrane permeability.

- Spectroscopic Signatures : Similar lactones (e.g., PIL, EPI) show distinct NMR and LC-MS profiles. For instance:

- ¹H NMR : Lactone protons (C2 carbonyl adjacent) resonate at δ ~4.5–5.0 ppm. Aromatic protons in bromophenyl derivatives would appear downfield (~δ 7.0–7.5 ppm) due to bromine’s electron-withdrawing effect .

- LC-MS : A molecular ion peak at m/z 243 (M+H⁺) is expected for this compound, analogous to PIL (m/z 209) .

Biological Activity

4-(3-Bromophenyl)oxolan-2-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant case studies, research findings, and a comparison of similar compounds.

Chemical Structure and Properties

This compound features a five-membered lactone ring with a brominated phenyl substituent. The presence of the bromine atom enhances its electrophilic properties, making it suitable for various biological interactions. Its molecular formula is C₉H₈BrO₂, indicating the presence of carbon, hydrogen, bromine, and oxygen atoms.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets within biological systems. Preliminary studies suggest that it may modulate the activity of enzymes or receptors involved in critical biochemical pathways such as:

- Inflammation : The compound may inhibit pro-inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

- Cell Proliferation : It could influence cell cycle regulation and apoptosis, making it a candidate for anticancer research.

The exact mechanisms remain to be fully elucidated through further experimental studies.

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities:

- Anticancer Activity : Preliminary data suggest potential anticancer properties through the induction of apoptosis in cancer cell lines.

- Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties by interfering with inflammatory mediators.

- Antimicrobial Properties : Similar compounds have shown efficacy against certain bacterial strains, indicating a potential role in treating infections.

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on MDA-MB-231 breast cancer cells. Results indicated that treatment with the compound led to significant apoptosis, as evidenced by increased annexin V-FITC positivity. The study reported a 22-fold increase in late apoptotic cells compared to control groups, suggesting strong anticancer potential.

Case Study 2: Anti-inflammatory Effects

In another study focusing on inflammatory pathways, this compound demonstrated the ability to inhibit the production of pro-inflammatory cytokines in vitro. This suggests its potential utility as an anti-inflammatory agent in conditions such as rheumatoid arthritis.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is presented below:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 5-[(4-Hydroxyphenyl)methyl]oxolan-2-one | Oxolanone derivative | Hydroxyl group enhances solubility and reactivity |

| 7-[(2-Bromophenyl)methoxy]-4-phenyl-2H-chromen-2-one | Chromenone derivative | Exhibits strong fluorescence properties |

| 2-(2-Bromophenyl)-4-(oxolan-2-yl)butan-2-ol | Alcohol derivative | Contains an alcohol functional group |

This table illustrates how variations in substituents can influence biological activity and pharmacological profiles.

Q & A

Q. What are the key synthetic routes for 4-(3-Bromophenyl)oxolan-2-one?

The compound can be synthesized via nucleophilic substitution or cross-coupling reactions . For example:

- Suzuki-Miyaura coupling between a boronic acid derivative (e.g., 3-bromophenylboronic acid) and a preformed oxolan-2-one scaffold.

- Cyclization reactions using brominated precursors, such as bromo-substituted γ-lactones, under acidic or basic conditions .

Methodological Tip : Optimize reaction conditions (e.g., catalyst loading, solvent polarity) to minimize side products like debromination or ring-opening.

Q. How is this compound characterized spectroscopically?

- NMR : and NMR identify the bromophenyl group (downfield shifts at ~7.2–7.8 ppm for aromatic protons) and the oxolan-2-one ring (e.g., carbonyl carbon at ~170–175 ppm).

- IR : Confirm the lactone carbonyl stretch (~1750–1780 cm) and C-Br vibration (~550–600 cm).

- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H] for CHBrO, expected m/z ≈ 256.97) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

- Use SHELXL for small-molecule refinement to model the bromine atom’s anisotropic displacement parameters and validate bond lengths/angles .

- ORTEP-3 visualizes thermal ellipsoids and hydrogen bonding networks, critical for confirming stereochemistry and intermolecular interactions .

Example : A recent study resolved a bromophenyl-oxolanone derivative’s twisted conformation using SHELXL, revealing a dihedral angle of 15° between the aryl and lactone planes .

Q. What role do hydrogen-bonding patterns play in the crystallization of this compound?

Q. How does the bromine substituent influence reaction pathways in functionalization studies?

Q. What computational methods predict the electronic properties of this compound?

Q. How can enantioselective synthesis of chiral this compound derivatives be achieved?

- Asymmetric catalysis : Use chiral oxazaborolidine catalysts in cycloaddition reactions or enzymatic resolution (e.g., lipases) to isolate enantiomers.

- Chiral HPLC with cellulose-based columns (e.g., Chiralpak® IA) separates diastereomers, validated by circular dichroism (CD) spectra .

Data Contradictions and Resolution

Q. How to address discrepancies in reported synthetic yields for this compound?

- Contradiction : Yields vary from 45% to 78% for Suzuki couplings, likely due to residual moisture or Pd catalyst poisoning.

- Resolution : Use anhydrous solvents, degas reagents, and monitor reaction progress via TLC. Recent protocols recommend Pd(OAc)/SPhos systems for improved efficiency .

Q. What analytical techniques differentiate polymorphs of this compound?

Q. How stable is this compound under acidic/basic conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.